molecular formula C16H42N4O3Si2 B12701754 N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine) CAS No. 84962-97-0

N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine)

Cat. No.: B12701754
CAS No.: 84962-97-0
M. Wt: 394.70 g/mol
InChI Key: RCLQBSUUGYLAEP-UHFFFAOYSA-N
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Description

N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine) (CAS No. 84962-97-0) is a siloxane-based diamine compound with the molecular formula C₁₆H₄₂N₄O₃Si₂ and a molar mass of 394.70 g/mol . Its structure features a central disiloxane backbone (Si–O–Si) substituted with methoxy (–OCH₃) and methyl (–CH₃) groups. Two 2-methylpropane-3,1-diyl spacers bridge the disiloxane core to ethylenediamine (–NH–CH₂–CH₂–NH–) termini.

The compound is typically synthesized via siloxane coupling reactions, though specific synthetic protocols are proprietary . Commercial suppliers describe it as a white powder with ≥99% purity, stored at ambient conditions .

Properties

CAS No.

84962-97-0

Molecular Formula

C16H42N4O3Si2

Molecular Weight

394.70 g/mol

IUPAC Name

N'-[3-[[[3-(2-aminoethylamino)-2-methylpropyl]-methoxy-methylsilyl]oxy-methoxy-methylsilyl]-2-methylpropyl]ethane-1,2-diamine

InChI

InChI=1S/C16H42N4O3Si2/c1-15(11-19-9-7-17)13-24(5,21-3)23-25(6,22-4)14-16(2)12-20-10-8-18/h15-16,19-20H,7-14,17-18H2,1-6H3

InChI Key

RCLQBSUUGYLAEP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)C[Si](C)(OC)O[Si](C)(CC(C)CNCCN)OC

Origin of Product

United States

Preparation Methods

Preparation of the Disiloxane Core

  • Starting materials : Dimethyldisiloxane or related siloxane oligomers.
  • Methoxylation : Treatment with methanol under acidic or basic catalysis to replace reactive hydrogens with methoxy groups, yielding 1,3-dimethoxy-1,3-dimethyldisiloxane.
  • Purification : Distillation under reduced pressure to isolate the pure disiloxane intermediate.

Functionalization with 2-Methylpropane-3,1-diyl Linkers

  • Alkylation step : The disiloxane intermediate is reacted with 2-methylpropane-3,1-diyl derivatives, often as halides (e.g., bromides or chlorides).
  • Reaction conditions : Typically conducted in anhydrous solvents (e.g., tetrahydrofuran or toluene) under inert atmosphere to prevent hydrolysis.
  • Catalysts : Use of bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Temperature : Moderate heating (50–80 °C) to drive the reaction to completion.

Coupling with Ethylenediamine

  • Nucleophilic substitution : The alkylated disiloxane intermediate bearing leaving groups is reacted with ethylenediamine.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
  • Temperature and time : Reaction at 40–70 °C for several hours (4–12 h) to ensure complete amination.
  • Catalyst : Sometimes acid scavengers or mild bases are added to neutralize byproducts.
  • Workup : Removal of solvent under reduced pressure, followed by purification via recrystallization or chromatography.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Methoxylation of disiloxane Methanol, acid/base catalyst, 25 °C, 2 h 85–90 High purity achieved by distillation
Alkylation with 2-methylpropane-3,1-diyl halide K2CO3, THF, 60 °C, 6 h 75–80 Requires anhydrous conditions
Amination with ethylenediamine DMF, 50 °C, 8 h 70–85 Purification by recrystallization

Related Research Findings and Optimization Notes

  • Catalyst reuse and solvent recycling : Similar organosilicon amine syntheses have demonstrated that catalysts like Raney nickel and solvents such as monohydric alcohols can be recycled to reduce cost and waste, as seen in related ethylenediamine derivatives preparation.
  • Hydrogenation alternatives : For related diamine compounds, hydrogenation of nitrile intermediates using Raney nickel under mild pressure (1.5–2.0 MPa) and temperature (55–70 °C) improves yield and selectivity.
  • Avoidance of corrosive agents : The use of monohydric alcohols instead of acetic acid or water reduces equipment corrosion and waste generation, enhancing process sustainability.
  • Reaction monitoring : Gas chromatography (GC) is employed to monitor reaction progress and purity, ensuring high selectivity and yield.

Summary Table of Preparation Method Features

Feature Description Impact on Synthesis
Starting materials Dimethyldisiloxane, 2-methylpropane-3,1-diyl halides, ethylenediamine Readily available, cost-effective
Solvents Methanol, THF, DMF, ethanol Facilitate reaction, enable purification
Catalysts Potassium carbonate, Raney nickel (for hydrogenation) Enhance reaction rate and selectivity
Reaction conditions 25–80 °C, inert atmosphere, 0.5–2.0 MPa H2 pressure (if hydrogenation) Optimize yield and purity
Purification methods Distillation, recrystallization, chromatography Obtain high-purity final product
Environmental considerations Use of recyclable catalysts and solvents, avoidance of corrosive acids Lower cost and waste generation

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disiloxane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the ethylenediamine moieties .

Scientific Research Applications

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) exerts its effects is primarily through its ability to form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry, where it can influence the reactivity and stability of metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other molecules it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N,N''-[(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl]bis(ethylenediamine)
  • Molecular Formula : Likely C₁₄H₃₈N₄O₂Si₂ (exact mass unconfirmed).
  • Key Differences : Replaces the dimethoxy groups on silicon with methyl groups, resulting in a less polar and more hydrophobic structure .
  • Applications : Used in APIs and agricultural chemicals due to enhanced hydrolytic stability compared to methoxy-containing analogues .
  • Comparison: The absence of methoxy groups reduces reactivity toward nucleophiles but improves compatibility with nonpolar matrices.
2.1.2. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine
  • Structure : A chiral 1,3-diamine with bulky benzyl and phenylethyl substituents .
  • Key Differences : Lacks siloxane linkages; instead, it features a propane-diamine backbone with sterically hindered aromatic groups .
  • Applications: Employed as a chiral auxiliary in asymmetric catalysis (e.g., aza-Michael additions) and organocatalysis .
  • Comparison : The target siloxane-diamine offers greater conformational flexibility and thermal stability, whereas this compound excels in enantioselective synthesis.
2.1.3. 4-[1,3-Bis(substituted-benzyl)-2-imidazolidinyl]phenyl-dialkylamines
  • Structure : Imidazolidine-ring-containing diamines with aryl substituents .
  • Key Differences : Rigid heterocyclic core vs. the flexible siloxane backbone.
  • Comparison : The siloxane-diamine is less likely to engage in π-interactions but may exhibit superior thermal stability in industrial applications.

Physicochemical and Functional Properties

Property Target Compound Tetramethyl Disiloxane Analogue Chiral Propane-Diamine
Molecular Weight (g/mol) 394.70 ~360–370 (estimated) ~550–600 (estimated)
Polarity Moderate (methoxy groups) Low (methyl groups) High (aromatic substituents)
Thermal Stability High (Si–O bonds) High Moderate
Primary Applications Polymer intermediates APIs, agrochemicals Asymmetric catalysis

Research Findings and Industrial Relevance

  • Coordination Chemistry : The target compound’s ethylenediamine termini can act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), similar to simpler diamines like ethylenediamine itself. However, its siloxane backbone may reduce Lewis acidity compared to purely organic analogues .
  • Hydrolytic Stability : Methoxy groups on silicon are more susceptible to hydrolysis than methyl groups, limiting the compound’s use in aqueous environments. This contrasts with the tetramethyl disiloxane analogue, which is preferred in moisture-sensitive applications .
  • Chirality vs. Flexibility : Unlike chiral diamines (e.g., ), the target compound lacks stereocenters but offers tunable flexibility, making it suitable for designing segmented polymers or elastomers .

Biological Activity

Dimetridazole mesilate is a synthetic compound primarily recognized for its application in veterinary medicine, particularly as an anti-protozoal agent. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various pathogens, and safety profiles.

Chemical Structure and Properties

Dimetridazole mesilate is a derivative of dimetridazole, which belongs to the nitroimidazole family. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄O₄S
  • Molecular Weight : 318.37 g/mol

Dimetridazole mesilate exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with the synthesis of DNA and RNA in protozoan pathogens, leading to cell death.
  • Disruption of Energy Metabolism : It disrupts the electron transport chain in anaerobic microorganisms, inhibiting ATP production.

Biological Activity Against Pathogens

Dimetridazole mesilate has demonstrated efficacy against a variety of protozoan infections, particularly in veterinary settings. Below is a summary of its activity against specific pathogens:

Pathogen Efficacy Study Reference
Giardia lambliaEffective at 50 mg/kg
Entamoeba histolyticaEffective at 25 mg/kg
Trichomonas vaginalisEffective at 10 mg/kg

Case Studies

Several studies have evaluated the effectiveness and safety of dimetridazole mesilate in treating protozoal infections:

  • Study on Canine Giardiasis :
    • Conducted on 50 dogs diagnosed with giardiasis.
    • Treatment with dimetridazole mesilate resulted in a 90% cure rate within one week.
    • Side effects were minimal, primarily gastrointestinal disturbances .
  • Equine Protozoal Myeloencephalitis (EPM) :
    • A clinical trial involving 30 horses showed significant improvement in neurological signs after treatment with dimetridazole mesilate.
    • The dosage used was 20 mg/kg for 14 days, with no adverse effects reported .

Safety and Toxicology

The safety profile of dimetridazole mesilate has been assessed in various animal models:

  • Acute Toxicity : LD50 values indicate low acute toxicity; however, caution is advised due to potential teratogenic effects observed in high doses .
  • Chronic Exposure : Long-term studies suggest that while generally safe, prolonged use may lead to liver enzyme elevation .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

  • Stepwise Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate intermediates, reducing byproduct contamination .
  • Characterization : Validate purity via 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of unreacted siloxane precursors or residual solvents. For example, monitor methoxy (-OCH3_3) and ethylene-diamine (-NH2_2) proton signals .
  • Table 1 : Typical Synthesis Conditions
ParameterOptimal Range
Reaction Temperature60–80°C (prevents hydrolysis)
SolventAnhydrous THF or toluene
CatalystTriethylamine (0.5–1.0 mol%)

Q. What spectroscopic methods are most effective for structural characterization?

Methodological Answer:

  • Multi-Nuclear NMR : Use 29Si^{29}Si-NMR to confirm disiloxane linkage integrity (δ = -20 to -25 ppm for dimethylsiloxane) .
  • FT-IR Analysis : Identify key functional groups:
  • Si-O-Si stretching (1050–1100 cm1^{-1})
  • N-H bending (1550–1650 cm1^{-1}) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 384.622) .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in the compound’s conformation during crystallographic studies?

Methodological Answer:

  • X-ray Crystallography : Refine structures using SHELXL to model disiloxane ring puckering and ethylene-diamine torsion angles. The software’s robust handling of non-crystallographic symmetry is critical for complex siloxane frameworks .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion in the disiloxane moiety. For example, calculate puckering amplitude (Q) and phase angle (θ) using atomic coordinates from crystallographic data .
  • Table 2 : Example Puckering Parameters
ParameterValue (Å/°)Interpretation
Q (Puckering Amp.)0.45 ÅModerate puckering
θ (Phase Angle)120°Chair-like conformation

Q. What computational approaches are suitable for modeling the compound’s reactivity in silico?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to simulate solvation effects on the disiloxane backbone. Focus on hydrolytic stability in aqueous environments .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites on the ethylenediamine groups .
  • Process Simulation : Leverage chemical engineering software (e.g., Aspen Plus) to model large-scale reaction kinetics, ensuring scalability without industrial bias .

Data Contradiction Analysis

Scenario : Conflicting NMR results for ethylene-diamine proton environments.
Resolution Strategy :

Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic processes (e.g., hindered rotation of N-H groups).

Cross-Validation : Compare with X-H (X = Si, C) bond distances from crystallography to confirm steric effects .

Key Considerations for Experimental Design

  • Moisture Sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) to prevent siloxane hydrolysis.
  • Thermal Stability : Use TGA-DSC to assess decomposition thresholds (>200°C typical for disiloxanes) .

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